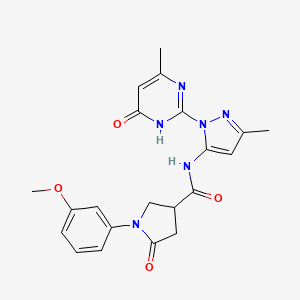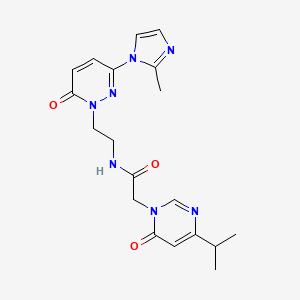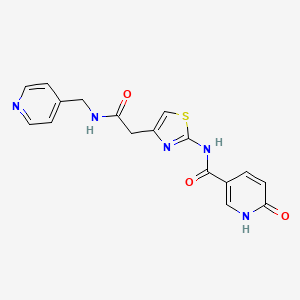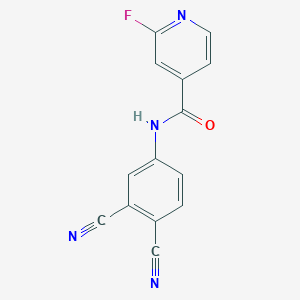
N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide, also known as DCPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCPC belongs to the family of pyridine derivatives and has been found to possess various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide is not fully understood. However, it has been suggested that N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide has also been found to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body.
Biochemical and Physiological Effects:
N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide has been found to possess various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide has been found to possess anti-bacterial and anti-viral properties by inhibiting the growth of bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide possesses several advantages and limitations for lab experiments. One of the advantages of N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide is its high purity, which makes it suitable for various biochemical and physiological assays. Additionally, N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide is stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide is its low solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research on N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide. One of the directions is to further investigate its anti-cancer properties and its potential as a cancer treatment. Another direction is to study its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Additionally, research can be conducted to explore its anti-bacterial and anti-viral properties and its potential as a new antibiotic or antiviral drug. Furthermore, research can be conducted to improve the solubility of N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide in water, making it easier to use in various assays.
Méthodes De Synthèse
The synthesis of N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide involves the reaction between 2-fluoropyridine-4-carboxylic acid and 3,4-dicyanophenylamine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide as a white solid with a purity of over 95%.
Applications De Recherche Scientifique
N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide has been found to possess potential therapeutic applications in various fields of science. It has been studied extensively for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide has also been found to possess anti-inflammatory properties and has shown potential in treating inflammatory diseases, such as rheumatoid arthritis. Additionally, N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide has been found to possess anti-bacterial and anti-viral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Propriétés
IUPAC Name |
N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN4O/c15-13-6-9(3-4-18-13)14(20)19-12-2-1-10(7-16)11(5-12)8-17/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMKEVFSCCICIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC(=NC=C2)F)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-6-oxo-N-(thiophen-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2435354.png)
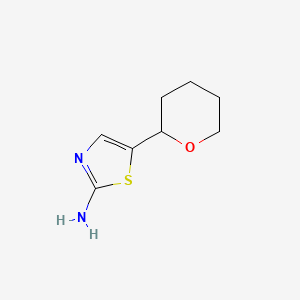
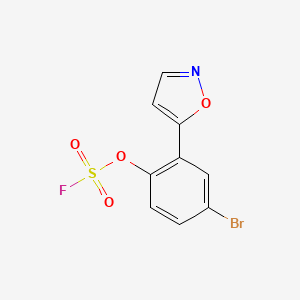
![1-Benzhydryl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2435357.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline](/img/structure/B2435360.png)
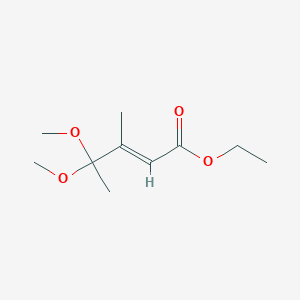
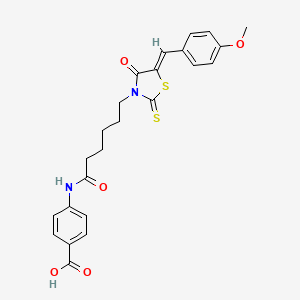
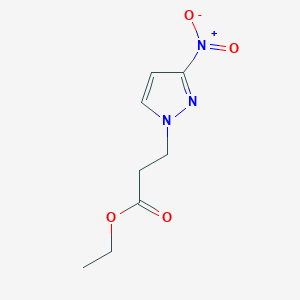
![N-(3-chloro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2435367.png)
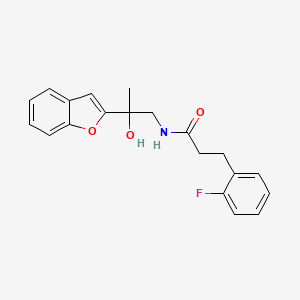
![2-Chloro-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]acetamide](/img/structure/B2435369.png)
